Tirofiban Hydrochloride, a synthetic molecule, serves as a potent antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. [] This receptor plays a critical role in platelet aggregation, the process by which platelets clump together to form a blood clot. [] Due to its ability to inhibit platelet aggregation, Tirofiban Hydrochloride has been a subject of extensive scientific research, particularly in cardiovascular studies.
Tirofiban Hydrochloride can be synthesized through several routes. One method involves a multi-step process starting with 4-(4-piperidinyl)-1-chlorobutane and L-tyrosine. [] This approach utilizes a series of chemical reactions, including protection, coupling, deprotection, and salt formation, to achieve the final product. Another method emphasizes simple salt-forming conditions by dissolving Tirofiban in a hydrochloric acid solution. [] By exploiting the temperature-dependent solubility of Tirofiban Hydrochloride in this solution, the process yields pure crystals of the compound. []
Tirofiban Hydrochloride possesses a distinct molecular structure, featuring a central piperidine ring linked to a tyrosine moiety. [] This tyrosine derivative is further connected to a carboxylic acid group via a short alkyl chain. [] The presence of a chiral center in the molecule gives rise to two enantiomers, R- and S-Tirofiban Hydrochloride. []
Tirofiban Hydrochloride exerts its antiplatelet activity by competitively binding to the GP IIb/IIIa receptor on the surface of platelets. [, ] This receptor, also known as integrin αIIbβ3, plays a critical role in platelet aggregation by binding to fibrinogen, a protein involved in clot formation. [] By blocking the interaction between fibrinogen and the GP IIb/IIIa receptor, Tirofiban Hydrochloride effectively inhibits platelet aggregation, thereby preventing the formation of blood clots. [, ]
A study by [Chen et al. (2011)] [] demonstrated the effectiveness of Tirofiban Hydrochloride in improving coronary blood flow and reducing adverse cardiac events in a research setting involving acute coronary syndrome patients undergoing coronary intervention.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: